molecular formula C23H47NO12 B605449 Amino-PEG10-acid CAS No. 196936-04-6

Amino-PEG10-acid

Cat. No.: B605449
CAS No.: 196936-04-6
M. Wt: 529.62
InChI Key: SVXUSQJNNODUGC-UHFFFAOYSA-N
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Description

Amino-PEG10-acid, also known as amino-polyethylene glycol-10-acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group at one end and a carboxylic acid group at the other end, connected by a chain of ten ethylene glycol units. This structure imparts unique properties to the compound, making it highly versatile in various scientific and industrial applications.

Mechanism of Action

Target of Action

Amino-PEG10-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound are therefore the proteins it is designed to degrade. For instance, it has been associated with the paternally expressed gene 10 (PEG10) , which plays a role in various cellular processes including cell cycle progression and epithelial-mesenchymal transition .

Mode of Action

this compound interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This causes the target protein to be marked for degradation by the proteasome, a complex that breaks down unneeded or damaged proteins in the cell . This process selectively degrades target proteins, altering the protein composition within the cell .

Biochemical Pathways

The action of this compound affects various biochemical pathways. For instance, in the context of PEG10, it can influence pathways related to cell cycle progression and epithelial-mesenchymal transition . By degrading PEG10, this compound can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and differentiation .

Pharmacokinetics

As a PEG-based compound, this compound has unique pharmacokinetic properties. PEGylation, the process of attaching PEG to another molecule, is often used to improve the solubility, stability, and half-life of drugs . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are likely influenced by its PEG component.

Result of Action

The action of this compound leads to molecular and cellular changes. By degrading target proteins, it can alter the protein landscape within the cell . This can have various effects depending on the function of the target protein. For example, degradation of PEG10 can affect cell cycle progression and epithelial-mesenchymal transition, potentially influencing cell proliferation and differentiation .

Biochemical Analysis

Biochemical Properties

Amino-PEG10-acid plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, interacts with these biomolecules and forms stable bonds, facilitating the degradation of target proteins .

Cellular Effects

The effects of this compound on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker in PROTACs . It enables the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps form

Dosage Effects in Animal Models

As it is used in the formation of PROTACs, its effects would likely be dependent on the specific target protein and the E3 ubiquitin ligase involved .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system through its role in PROTACs . It interacts with E3 ubiquitin ligases and target proteins, but the specific enzymes or cofactors it interacts with would depend on the specific PROTAC.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by the properties of the PROTAC it is part of

Subcellular Localization

The subcellular localization of this compound would be determined by the specific PROTAC it is part of . It could be directed to specific compartments or organelles based on the target protein and E3 ubiquitin ligase involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino-PEG10-acid typically involves the following steps:

    Polymerization of Ethylene Glycol: The process begins with the polymerization of ethylene glycol to form a polyethylene glycol chain of the desired length (ten units in this case).

    Functionalization: The terminal hydroxyl groups of the polyethylene glycol chain are then converted to amino and carboxylic acid groups through a series of chemical reactions. This often involves the use of reagents such as thionyl chloride for chlorination, followed by amination and carboxylation reactions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves:

    Batch or Continuous Polymerization: Depending on the scale, either batch or continuous polymerization methods are employed.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Amino-PEG10-acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, and other derivatives.

    Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles and Electrophiles: Common nucleophiles include amines and alcohols, while electrophiles include acyl chlorides and isocyanates.

    Catalysts: Catalysts such as acids or bases are often used to facilitate these reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or water, depending on the specific reaction.

Major Products: The major products formed from these reactions include various PEGylated derivatives, which are used in numerous applications.

Scientific Research Applications

Amino-PEG10-acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker or spacer in the synthesis of complex molecules, facilitating the attachment of various functional groups.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: In the pharmaceutical industry, this compound is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.

    Industry: It finds applications in the production of coatings, adhesives, and other materials, where it imparts desirable properties such as flexibility and hydrophilicity.

Comparison with Similar Compounds

Amino-PEG10-acid can be compared with other PEG derivatives, such as:

    Amino-PEG5-acid: This compound has a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.

    Carboxy-PEG10-acid: Lacking the amino group, this compound has different reactivity and applications.

    Methoxy-PEG10-acid: The presence of a methoxy group instead of an amino group alters its chemical behavior and uses.

Uniqueness: this compound is unique due to its specific combination of functional groups and chain length, which provides a balance of reactivity and flexibility, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUSQJNNODUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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